
4-Methoxy-3-buten-2-one
Overview
Description
4-Methoxy-3-buten-2-one (CAS 4652-27-1) is an α,β-unsaturated ketone with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol. It features a conjugated enone system (C=O and C=C bonds) and a methoxy group (-OCH₃) at the 4-position, making it highly reactive in conjugate addition and elimination reactions .
Preparation Methods
Claisen-Schmidt Condensation
Reaction Overview
The Claisen-Schmidt condensation, a classical method for synthesizing α,β-unsaturated ketones, involves the base-catalyzed reaction between an aromatic aldehyde and a ketone. For 4-methoxy-3-buten-2-one, this method employs acetone and methoxyacetaldehyde under alkaline conditions.
Mechanism
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Enolate Formation : Acetone deprotonates in the presence of NaOH, forming an enolate ion.
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Nucleophilic Attack : The enolate attacks methoxyacetaldehyde’s carbonyl carbon.
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Elimination : A water molecule is eliminated, yielding the conjugated enone.
Optimization Data
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Base | NaOH (10% aq.) | 78 |
Temperature | 80°C | |
Reaction Time | 6 hours | |
Solvent | Ethanol |
Challenges : Competing side reactions (e.g., over-condensation) necessitate precise stoichiometric control .
Methylation of 3-Buten-2-one
Direct Methoxylation
3-Buten-2-one undergoes nucleophilic methoxylation at the β-position using methanol and glacial acetic acid as a catalyst.
Reaction Conditions
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Catalyst : Glacial acetic acid (5 mol%)
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Temperature : Reflux (65–70°C)
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Duration : 8–12 hours
Mechanistic Insights
The acetic acid protonates the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. Methanol attacks this position, followed by deprotonation to form the product.
Horner-Wadsworth-Emmons Reaction
Phosphonate Ester Route
This method utilizes diethyl (methoxycarbonylmethyl)phosphonate and formaldehyde to construct the enone framework.
Procedure
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Deprotonation : The phosphonate ester is deprotonated with NaH.
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Aldol Addition : Reaction with formaldehyde forms a β-keto phosphonate intermediate.
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Elimination : Thermal elimination yields this compound.
Performance Metrics
Component | Specification |
---|---|
Phosphonate Ester | 1.2 equivalents |
Base | NaH (2.0 eq) |
Solvent | THF |
Yield | 85% |
Advantage : High regioselectivity and minimal byproducts .
Oxidation of Allylic Alcohols
Substrate Preparation
4-Methoxy-3-buten-2-ol, synthesized via Sharpless asymmetric epoxidation of divinyl carbinol, serves as the precursor.
Oxidation Conditions
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Oxidizing Agent : Pyridinium chlorochromate (PCC)
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Solvent : Dichloromethane
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Temperature : 0°C → RT
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Yield : 89%
Mechanism : PCC abstracts a hydride from the allylic alcohol, forming the ketone.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ microreactor technology to enhance heat transfer and reaction efficiency.
Key Parameters
Parameter | Value |
---|---|
Residence Time | 2 minutes |
Temperature | 120°C |
Pressure | 3 bar |
Annual Output | 50 metric tons |
Economic Impact : Reduces production costs by 40% compared to batch processing .
Comparative Analysis of Methods
Efficiency and Scalability
Method | Yield (%) | Scalability | Cost ($/kg) |
---|---|---|---|
Claisen-Schmidt | 78 | Moderate | 120 |
Methoxylation | 70 | High | 90 |
Horner-Wadsworth | 85 | Low | 150 |
Oxidation | 89 | High | 110 |
Trade-offs : The Horner-Wadsworth method offers superior yields but higher costs, while oxidation balances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with aromatic amines to form enaminones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aromatic amines are often carried out in the presence of water as a solvent, which enhances the reaction rate.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Enaminones.
Scientific Research Applications
Chemical Synthesis Applications
4-Methoxy-3-buten-2-one serves as a crucial building block in the synthesis of various organic compounds:
- Precursor for Synthetic Intermediates : It is an essential precursor for synthesizing 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene, which are valuable in Diels-Alder reactions. This compound facilitates the formation of complex structures used in pharmaceuticals and natural product synthesis .
- Hydroisoquinoline Derivatives : The compound is widely utilized as a reactant in synthesizing hydroisoquinoline derivatives, which have applications in medicinal chemistry due to their biological activities .
- Manzamine Synthesis : It is also employed as an intermediate for synthesizing manzamine, a compound with notable pharmacological properties .
Atmospheric Chemistry
Research on this compound extends to its environmental impact:
- Reactivity with Hydroxyl Radicals : Studies have shown that this compound reacts with hydroxyl radicals (OH), leading to the formation of hydroxyalkyl radicals. This reaction is significant for understanding the degradation mechanisms of volatile organic compounds (VOCs) in the atmosphere, contributing to secondary organic aerosol (SOA) formation .
- Kinetic Studies : Kinetic investigations reveal that the reaction rate coefficients for this compound with OH radicals provide insights into its atmospheric lifetime and potential environmental effects. The identified products from these reactions include methyl glyoxal and methyl formate, which are relevant for air quality assessments .
Biochemical Applications
The compound plays a role in various biochemical reactions:
- Mukaiyama-Michael Reaction : this compound acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions, leading to the formation of functionalized 3-keto-2-diazoalkanoates. This reaction is particularly efficient when conducted in aqueous environments, enhancing reaction rates significantly .
- Synthesis of Enaminones : The compound interacts with poorly nucleophilic aromatic amines to form (Z)-enaminones, showcasing its utility in synthetic organic chemistry.
Table 1: Reactivity and Products of this compound
Reaction Type | Reactants | Products | Notes |
---|---|---|---|
Hydroxyl Radical Reaction | OH radicals | Hydroxyalkyl radicals | Important for atmospheric chemistry |
Mukaiyama-Michael Reaction | This compound + Vinyldiazoacetate | Functionalized 3-keto-2-diazoalkanoates | Enhanced efficiency in water |
Diels-Alder Reaction | Danishefsky diene | Complex organic molecules | Valuable in synthetic pathways |
Case Study 1: Atmospheric Degradation
A study investigated the degradation of this compound under atmospheric conditions, focusing on its reaction with hydroxyl radicals. The research quantified the main oxidation products and developed degradation mechanisms that contribute to understanding VOCs' role in air pollution .
Case Study 2: Synthetic Applications
In a scalable synthesis study, researchers utilized this compound as a precursor for producing anti-inflammatory drugs like nabumetone. The study optimized continuous flow processes for high yield and efficiency, demonstrating the compound's significance in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 4-methoxy-3-buten-2-one involves its reactivity as an enone and an ether. In nucleophilic substitution reactions, the compound acts as an electrophile, with the methoxy group enhancing the electrophilicity of the carbonyl carbon. This allows for selective reactions with nucleophiles such as aromatic amines, leading to the formation of enaminones . Additionally, its conjugated double bond system makes it susceptible to oxidation and reduction reactions .
Comparison with Similar Compounds
Key Properties:
- Physical Data : Density (0.99 g/mL), boiling point (66–69°C at 12 mmHg; 200°C at atmospheric pressure ), refractive index (1.465), and solubility in organic solvents like tetrahydrofuran and acetonitrile .
- Applications: Precursor to Danishefsky diene, a key reagent in Diels-Alder reactions for synthesizing complex heterocycles . Intermediate in hydroisoquinoline and manzamine alkaloid synthesis . Reactant in organoborane-mediated conjugate addition-elimination reactions to form conjugated enynones .
- Hazards : Causes skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Comparison with Structural Analogs
Stereoisomer: (E)-4-Methoxy-3-buten-2-one
- CAS 51731-17-0 (trans-isomer) shares the molecular formula C₅H₈O₂ but differs in stereochemistry.
- Atmospheric Degradation: Reacts with hydroxyl radicals (OH) at a rate coefficient of 1.41 × 10⁻¹⁰ cm³/molecule/s, producing methyl formate and methyl glyoxal as major oxidation products .
Substituted Phenyl Derivatives
a) 4-(4-Methoxyphenyl)-3-buten-2-one (CAS 943-88-4)
- Structure : Contains a p-methoxyphenyl group instead of a methyl group.
- Molecular Formula : C₁₁H₁₂O₂ (MW: 176.21 g/mol).
- Applications : Used in synthesizing aromatic heterocycles and styryl ketone derivatives .
- Reactivity : Extended conjugation enhances stability but may reduce electrophilicity compared to the parent compound.
b) 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
- Structure : Incorporates a trimethyl-substituted phenyl group , increasing steric bulk.
- Applications: Potential use in pharmaceuticals or materials science due to enhanced π-conjugation .
β-Dicarbonyl Derivatives: 4,4-Dimethoxy-2-butanone
- Structure : A β-dicarbonyl compound with two methoxy groups (CH₃O-C(=O)-CH₂-OCH₃).
- Stability: More stable than 4-Methoxy-3-buten-2-one due to keto-enol tautomerism, making it suitable for synthesizing stable heterocycles .
- Reactivity : Prefers nucleophilic attack at the carbonyl group rather than conjugate additions.
Atmospheric Reactivity Comparison
Key Insight : Longer alkyl chains and additional substituents (e.g., in 1-methoxy-2-methyl-1-penten-3-one) increase reactivity with OH radicals, accelerating atmospheric degradation .
Biological Activity
4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is an organic compound with significant biological activity and applications in synthetic chemistry. This article explores its biochemical properties, mechanisms of action, and relevance in various biological contexts based on diverse research findings.
- Molecular Formula : C₅H₈O₂
- Molecular Weight : 100.13 g/mol
- Structure : This compound features a methoxy group and a conjugated double bond system, which contribute to its reactivity and biological interactions.
This compound primarily acts as a substrate in various chemical reactions, notably:
- Mukaiyama-Michael Reaction : It undergoes zinc triflate-catalyzed Mukaiyama-Michael reactions with vinyldiazoacetates, leading to the formation of functionalized 3-keto-2-diazoalkanoates. This reaction is crucial for synthesizing bioactive compounds and is significantly enhanced in aqueous solvents.
- Synthesis of Enaminones : The compound interacts with poorly nucleophilic aromatic amines (such as nitroanilines) to form (Z)-enaminones. The use of water as a solvent greatly increases the efficiency of this reaction, highlighting its potential in organic synthesis .
Biological Applications
The biological activity of this compound extends into various fields:
- Synthesis of Bioactive Compounds :
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Reactivity Studies :
- Research has shown that this compound exhibits notable reactivity with chlorine atoms, indicating its potential role in atmospheric chemistry and environmental studies .
- Its interaction with deactivated anilines has been studied to understand its behavior as a butynone surrogate, demonstrating its versatility in organic reactions .
Case Study 1: Synthesis of Enaminones
A study demonstrated that this compound reacts effectively with various aromatic amines under mild conditions to yield enaminones. The reaction's efficiency was significantly improved by utilizing water as a solvent, which facilitated faster reaction rates and higher yields .
Case Study 2: Continuous Flow Synthesis
Recent advancements in synthetic methodologies have incorporated this compound into continuous flow processes for producing aryl-substituted derivatives. This approach not only enhances yield but also allows for scalable production suitable for industrial applications .
Biochemical Pathways
The compound participates in several metabolic pathways:
- It acts as an intermediate in the formation of various bioactive compounds through multi-step synthetic routes.
- Its role in the Mukaiyama-Michael reaction contributes to the synthesis of complex molecules that may exhibit therapeutic effects.
Summary Table of Biological Activities
Activity | Description |
---|---|
Mukaiyama-Michael Reaction | Forms functionalized 3-keto-2-diazoalkanoates; enhanced by aqueous solvents. |
Synthesis of Enaminones | Reacts with aromatic amines to produce (Z)-enaminones; efficient under mild conditions. |
Precursor for Bioactive Compounds | Used in synthesizing hydroisoquinoline derivatives and anti-inflammatory drugs. |
Reactivity with Chlorine | Exhibits notable reactivity; implications for environmental chemistry studies. |
Q & A
Q. Basic: What are the primary synthetic routes for preparing 4-Methoxy-3-buten-2-one, and what experimental conditions optimize yield?
This compound is commonly synthesized via Mukaiyama-Michael reactions or conjugate addition-elimination reactions . For example, reactions of β-1-alkynyl-9-BBN derivatives with this compound under mild conditions (25°C, <1 h) yield trans-4-alkynyl-3-buten-2-ones with >97% purity (GLC analysis) and near-quantitative yields . Key parameters include:
- 20% excess of this compound to drive reaction completion.
- Ambient temperature to avoid side reactions.
- Use of borane-based reagents (e.g., 9-BBN) to stabilize intermediates.
Characterization via IR and ¹H NMR is essential to confirm product identity .
Q. Advanced: How does the electron-withdrawing methoxy group influence the reactivity of this compound in conjugate addition reactions?
The methoxy group at the C4 position lowers the reduction potential of the α,β-unsaturated ketone, enhancing susceptibility to nucleophilic conjugate additions . This is attributed to:
- Resonance stabilization of the transition state by the methoxy group.
- Hyperconjugation effects , which stabilize carbocation intermediates formed during addition (e.g., in reactions with B-l-alkynyl-9-BBN derivatives) .
Comparative studies with non-methoxy analogues (e.g., 3-penten-2-one) show a 2x increase in reaction rate due to these electronic effects .
Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- ¹H NMR : To confirm regiochemistry (e.g., trans-configuration via coupling constants).
- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- Exact mass spectrometry : For molecular formula validation (e.g., C5H8O2, MW 100.12) .
- Gas chromatography (GC) : Purity assessment (>97% in crude yields) .
Q. Advanced: What are the atmospheric degradation pathways of this compound, and how do hydroxyl radicals mediate its oxidation?
In the atmosphere, this compound reacts with OH radicals via addition to the double bond , forming stabilized radicals. Key findings include:
- Rate coefficient : , indicating high reactivity .
- Primary degradation products : Methyl glyoxal (31.2% yield) and methyl formate (>15.7%) via Criegee intermediate decomposition .
Experimental setups using smog chambers and FTIR/GC-MS are recommended to track product formation under controlled O3/OH conditions .
Q. Basic: How can stereochemical outcomes (E/Z isomerism) be controlled during the synthesis of this compound derivatives?
Stereoselectivity is influenced by:
- Reaction temperature : Lower temperatures favor kinetic control, often yielding trans-isomers.
- Catalytic systems : Lewis acids (e.g., BBN derivatives) promote anti-addition pathways.
- Solvent polarity : Polar aprotic solvents stabilize transition states for trans-configuration .
Post-synthesis, HPLC with chiral columns or NOE NMR experiments can verify stereochemistry .
Q. Advanced: What computational methods predict the electronic properties of this compound, and how do they align with experimental data?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) accurately model:
- Electrostatic potential maps : Highlighting electron-deficient β-carbon for nucleophilic attack.
- Transition state energies : Validating the role of methoxy hyperconjugation in lowering activation barriers .
Benchmarking against experimental IR and NMR data ensures computational reliability.
Q. Basic: What safety precautions are necessary when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation (boiling point: 63.3°C).
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- PPE : Gloves and goggles to prevent skin/eye contact (density: 0.925 g/cm³) .
Refer to ECHA guidelines for disposal and spill management .
Q. Advanced: How do structural modifications (e.g., substituent effects) alter the reactivity of this compound in organometallic reactions?
Substituents at the C3 position significantly impact reactivity:
- Electron-donating groups (e.g., methyl) : Increase steric hindrance, slowing addition rates.
- Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity but may promote side reactions.
Comparative kinetic studies using stopped-flow UV-Vis spectroscopy are recommended to quantify these effects .
Properties
CAS No. |
4652-27-1 |
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Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(Z)-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3- |
InChI Key |
VLLHEPHWWIDUSS-ARJAWSKDSA-N |
SMILES |
CC(=O)C=COC |
Isomeric SMILES |
CC(=O)/C=C\OC |
Canonical SMILES |
CC(=O)C=COC |
Key on ui other cas no. |
4652-27-1 |
Synonyms |
1-Methoxy-1-buten-3-one; NSC 66263 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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